

Comparative Analysis of NNC 05-2090 and Tiagabine in GAT-1 Inhibition

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A detailed comparison of **NNC 05-2090** and tiagabine reveals significant differences in their potency, selectivity, and overall pharmacological profile as inhibitors of the GABA transporter 1 (GAT-1). While both compounds function as GABA uptake inhibitors, their distinct interaction with GAT subtypes and other neurotransmitter transporters leads to different research applications and potential therapeutic effects. Tiagabine is a potent and highly selective GAT-1 inhibitor, whereas **NNC 05-2090** is a non-selective GABA uptake inhibitor with a preference for the betaine/GABA transporter 1 (BGT-1).[1][2][3][4]

Mechanism of Action

Both **NNC 05-2090** and tiagabine exert their effects by blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transporters, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[5][6]

- Tiagabine: Acts as a potent and selective inhibitor of GAT-1.[7][8] This high specificity means it primarily targets the reuptake of GABA at synapses where GAT-1 is predominantly located, such as on presynaptic neurons.[3][9] Its mechanism is described as mixed-type, exhibiting both competitive and non-competitive properties.[10]
- NNC 05-2090: Functions as a broader-spectrum GABA uptake inhibitor. It is not preferential for GAT-1 and shows moderate selectivity for BGT-1 (also known as mGAT-2 in mouse studies).[1][2][4] It also demonstrates inhibitory activity against GAT-3 and other monoamine transporters, indicating a more complex pharmacological profile.[11][12][13]



Quantitative Data: Potency and Selectivity

The inhibitory activities of **NNC 05-2090** and tiagabine have been quantified across various GABA transporter subtypes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the significant differences in their potency and selectivity.

Table 1: Inhibitory Activity (Ki in μM) at Human GABA Transporters

| Compound | hGAT-1 | hGAT-2 | hGAT-3 | hBGT-1 | Reference |
|-----------|--------|--------|--------|--------|-----------|
| Tiagabine | 0.11 | >100 | 800 | >100 | [14] |

| NNC 05-2090 | 19 | 41 | 15 | 1.4 |[2][14] |

Table 2: Inhibitory Activity (IC50 in μM) at Various Transporters

| Comp ound | GAT-1 | GAT-2 | GAT-3 | BGT-1 | Seroto nin Transp orter | Noradr enalin e Transp orter | Dopam ine Transp orter | Refere nce |
|---------------|-------|-------|-------|-------|----------------------------------|--|---------------------------------|---------------|
| Tiagabi ne | 0.067 | - | - | - | - | - | - | |

| NNC 05-2090 | 29.62 | 45.29 | 22.51 | 10.6 | 5.29 | 7.91 | 4.08 | [11] |

Note: Potency values can vary between studies due to different experimental conditions, such as the use of different cell lines (e.g., HEK, CHO) or tissue preparations (e.g., synaptosomes). [15][16][17]

Experimental Protocols

The quantitative data for GAT inhibition are primarily derived from in vitro GABA uptake assays.

Protocol: [3H]GABA Uptake Inhibition Assay

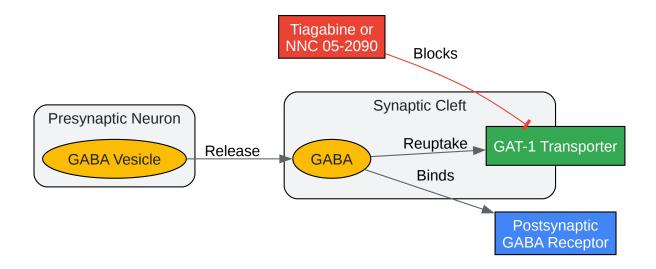


This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

- Cell Culture: Mammalian cells (e.g., HEK-293) are engineered to stably express a single human GABA transporter subtype (e.g., GAT-1).[15][16]
- Incubation with Inhibitor: The cells are pre-incubated for a set period with varying concentrations of the test compound (NNC 05-2090 or tiagabine).[16]
- Addition of Radioligand: A fixed concentration of radiolabeled GABA, typically [3H]GABA, is added to the cell culture.[16][18]
- Uptake Period: The cells are incubated for a short duration (e.g., 3 minutes) to allow for the uptake of [3H]GABA.[16]
- Termination of Uptake: The uptake process is rapidly stopped by washing the cells with icecold buffer.[16]
- Quantification: The cells are lysed, and the amount of intracellular [3H]GABA is measured using a liquid scintillation counter.[16]
- Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated. Non-specific uptake is determined by measuring uptake in the presence of a saturating concentration of a potent inhibitor.[15][16]

Visualizations

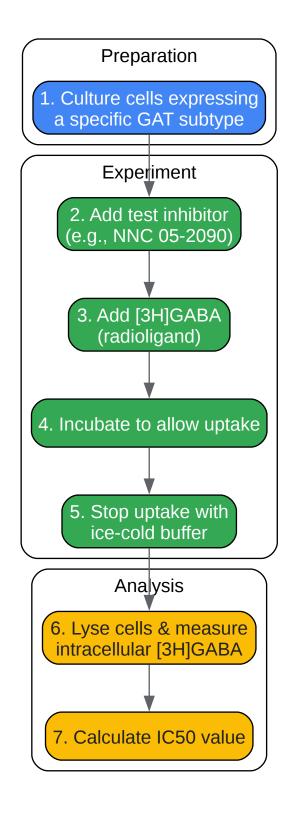




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Caption: Mechanism of GABA reuptake inhibition at a synapse.





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Caption: Experimental workflow for a [3H]GABA uptake inhibition assay.



Summary of Comparison

The primary distinction between the two compounds lies in their selectivity and potency for GAT-1.

- Tiagabine is a highly potent and selective GAT-1 inhibitor. Its focused action makes it a valuable tool for studies specifically investigating the role of GAT-1 in GABAergic neurotransmission and as a therapeutic agent for conditions like epilepsy, where enhancing synaptic GABA levels is beneficial.[3][5][7]
- NNC 05-2090 is a non-selective inhibitor with a much lower affinity for GAT-1 compared to tiagabine.[1][2] Its profile is characterized by moderate inhibition of BGT-1 and GAT-3, as well as off-target effects on monoamine transporters and other receptors.[1][11][12] This broader activity profile suggests that its anticonvulsant effects observed in animal models may result from the inhibition of non-GAT-1 transporters, potentially offering a different mechanism for seizure control compared to selective GAT-1 inhibitors.[1][4]

In conclusion, researchers choosing between these two compounds must consider the desired specificity. Tiagabine is the superior choice for targeted inhibition of GAT-1, while **NNC 05-2090** is suited for studying the effects of broader, non-selective GABA transporter inhibition, particularly involving BGT-1 and GAT-3.

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References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC 05-2090 hydrochloride | CAS 184845-18-9 | NNC052090 | Tocris Bioscience [tocris.com]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo PMC [pmc.ncbi.nlm.nih.gov]



- 4. | BioWorld [bioworld.com]
- 5. Articles [globalrx.com]
- 6. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 7. Basic mechanisms of gabitril (tiagabine) and future potential developments PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GABA transporter and its inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of GABA reuptake inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. ovid.com [ovid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
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